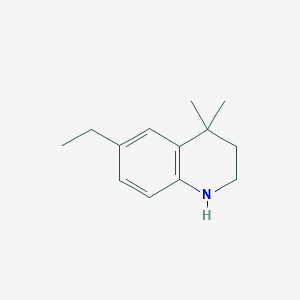
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organofluorine compound featuring a cyclopropane ring substituted with a bromomethyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and trifluoroethylating reagents. One possible route is:
Starting Material: Cyclopropane
Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.
Trifluoroethylation: Reacting the bromomethylcyclopropane with a trifluoroethylating agent such as trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and trifluoroethylation reactions, optimized for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the cyclopropane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azidomethyl derivatives.
Oxidation: Formation of hydroxymethyl or carbonyl derivatives.
Reduction: Formation of reduced cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane depends on its interactions with molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. The cyclopropane ring can impart rigidity to the molecule, affecting its binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the combination of its bromomethyl and trifluoroethyl substituents on a cyclopropane ring
Propiedades
Fórmula molecular |
C6H8BrF3 |
|---|---|
Peso molecular |
217.03 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
Clave InChI |
DFOIFJLSUKILJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)


![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)

![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)

